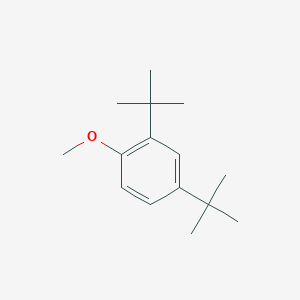

2,4-Di-tert-butyl-1-methoxybenzene

Descripción

Propiedades

Número CAS |

17177-98-9 |

|---|---|

Fórmula molecular |

C15H24O |

Peso molecular |

220.35 g/mol |

Nombre IUPAC |

2,4-ditert-butyl-1-methoxybenzene |

InChI |

InChI=1S/C15H24O/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6/h8-10H,1-7H3 |

Clave InChI |

VDXHGRZJSAONIB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |

SMILES canónico |

CC(C)(C)C1=CC(=C(C=C1)OC)C(C)(C)C |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Electrophilic Aromatic Substitution Approaches for Alkylation

The primary route for synthesizing 2,4-Di-tert-butyl-1-methoxybenzene involves the electrophilic aromatic substitution of anisole (B1667542) with a tert-butylating agent. This class of reactions leverages the electron-donating nature of the methoxy (B1213986) group, which activates the aromatic ring towards electrophilic attack.

Friedel-Crafts Alkylation Strategies and Reaction Optimization

The Friedel-Crafts alkylation stands as the cornerstone for the tert-butylation of anisole. This reaction typically employs a tert-butyl source, such as tert-butanol, isobutylene (B52900), or tert-butyl chloride, in the presence of an acid catalyst. The reaction's outcome is highly dependent on various parameters, and their optimization is key to maximizing the yield of the desired 2,4-disubstituted product while minimizing the formation of mono-substituted and other isomeric byproducts.

Key factors influencing the reaction include temperature, the molar ratio of reactants, and the choice of catalyst. For instance, in the vapor phase tert-butylation of anisole with tert-butanol, the major products are 2-tert-butyl anisole, 4-tert-butyl anisole, and the target 2,4-di-tert-butyl anisole. researchgate.net Studies have shown that the maximum conversion of anisole can be achieved at a specific temperature, with a decrease in conversion observed at higher temperatures. researchgate.net

The molar ratio of anisole to the tert-butylating agent is another critical parameter. An excess of the alkylating agent is often used to favor the formation of the di-substituted product. However, this can also lead to the formation of undesired tri-substituted byproducts. Therefore, careful optimization of this ratio is necessary to achieve a balance between high conversion and selectivity.

To illustrate the impact of reaction parameters on a similar and well-documented Friedel-Crafts alkylation—the synthesis of 2,4-di-tert-butylphenol (B135424) from phenol (B47542) and isobutylene—the following data is presented. While not specific to this compound, it provides valuable insight into the general principles of reaction optimization in this type of transformation.

Interactive Table 1: Effect of Temperature on the Alkylation of Phenol with Isobutylene

| Temperature (°C) | Phenol Conversion (%) | Selectivity for 2,4-Di-tert-butylphenol (%) |

| 70 | 85.2 | 75.8 |

| 80 | 92.5 | 82.1 |

| 90 | 98.7 | 88.5 |

| 100 | 99.1 | 85.3 |

Note: This data is for the alkylation of phenol with isobutylene and serves as a representative example.

Interactive Table 2: Effect of Phenol to Isobutylene Molar Ratio on Product Distribution

| Phenol:Isobutylene Molar Ratio | Yield of 2,4-Di-tert-butylphenol (%) | Yield of 4-tert-butylphenol (B1678320) (%) |

| 1:1.5 | 65.4 | 30.1 |

| 1:2.0 | 82.3 | 15.2 |

| 1:2.5 | 89.1 | 8.5 |

| 1:3.0 | 87.5 | 9.8 |

Note: This data is for the alkylation of phenol with isobutylene and serves as a representative example.

Catalytic Systems in Alkylation Reactions

A wide array of catalytic systems have been explored for the Friedel-Crafts alkylation of aromatic compounds. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous catalysts, such as sulfuric acid and aluminum chloride, have been traditionally used. For instance, a combination of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl) has been shown to effectively catalyze the tert-butylation of 4-tert-butylanisole (B1294814) to yield 2,4-di-tert-butylanisole with a 75% yield. rsc.org

However, environmental concerns and difficulties in catalyst separation and recycling have driven research towards solid acid catalysts. These heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

Mesoporous materials, such as Al-MCM-41 and nickel-impregnated FSM-16, have demonstrated catalytic activity in the vapor-phase tert-butylation of anisole. researchgate.net In these systems, the catalyst's acidity and pore structure are crucial factors influencing both the conversion of anisole and the selectivity towards the desired 2,4-di-tert-butylated product. For example, in the alkylation of phenol, a related reaction, catalysts with tailored acidity and pore dimensions have been shown to favor the formation of 2,4-di-tert-butylphenol. whiterose.ac.uk

The choice of catalyst can significantly impact the product distribution. The table below, again drawing from the well-studied alkylation of phenol, illustrates the performance of different solid acid catalysts.

Interactive Table 3: Performance of Various Solid Acid Catalysts in the Alkylation of Phenol

| Catalyst | Phenol Conversion (%) | Selectivity for 2,4-Di-tert-butylphenol (%) |

| Amberlyst-15 | 95.2 | 80.5 |

| Zeolite H-Beta | 88.7 | 72.3 |

| Sulfated Zirconia | 82.1 | 65.8 |

| Montmorillonite K-10 | 75.4 | 58.9 |

Note: This data is for the alkylation of phenol and serves as a representative example of catalyst performance.

Alternative Synthetic Routes and Precursor Utilization

While the direct alkylation of anisole is the most common route, alternative synthetic strategies can be envisioned, particularly starting from precursors that already contain one or both of the tert-butyl groups.

One potential alternative precursor is 2,4-di-tert-butylphenol. This compound could, in principle, be methylated at the phenolic hydroxyl group to yield this compound. This methylation could be achieved using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions in what is known as a Williamson ether synthesis. This approach separates the alkylation of the aromatic ring from the introduction of the methoxy group.

Another conceivable route could involve the tert-butylation of a precursor that already contains the methoxy group and one tert-butyl group, such as 4-tert-butylanisole. As mentioned earlier, this has been demonstrated to be a viable reaction. rsc.org Similarly, starting from 2-tert-butylanisole and introducing the second tert-butyl group at the 4-position is another possibility, although this might be less regioselective due to steric hindrance.

The synthesis could also potentially start from a di-hydroxylated precursor, such as 2,4-di-tert-butylhydroquinone, followed by selective mono-methylation. However, controlling the selectivity of the methylation to obtain the desired mono-methoxy product over the di-methoxy byproduct would be a significant challenge.

Mechanistic Studies of this compound Formation

The formation of this compound via Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a tert-butyl carbocation, its attack on the electron-rich anisole ring, and subsequent deprotonation to restore aromaticity.

The methoxy group of anisole is an ortho, para-directing activator. This means it directs the incoming electrophile (the tert-butyl carbocation) to the positions ortho and para to itself. The initial alkylation of anisole therefore yields a mixture of 2-tert-butylanisole and 4-tert-butylanisole.

The second alkylation step, which leads to the formation of this compound, is also governed by the directing effects of the substituents already present on the ring. In the case of 4-tert-butylanisole, the methoxy group directs the second tert-butyl group to the ortho position (position 2), and the tert-butyl group, being a weak activator, also directs to the ortho and para positions. The combined directing effects strongly favor the formation of the 2,4-disubstituted product.

Similarly, for 2-tert-butylanisole, the methoxy group directs to the para position (position 4), and the existing tert-butyl group directs to the ortho and para positions. Again, the formation of the 2,4-isomer is favored.

Steric hindrance plays a significant role in the regioselectivity of the reaction. The bulky tert-butyl group can hinder attack at the ortho positions. This steric effect is more pronounced in the second alkylation step. While the electronic effects of the methoxy group strongly favor ortho and para substitution, the increasing steric bulk on the ring as alkylation proceeds makes substitution at the less hindered para position generally more favorable in the initial step. However, to form the 2,4-di-tert-butylated product, substitution at an ortho position of a mono-tert-butylated intermediate is necessary. The reaction conditions can be tuned to overcome the steric barrier and achieve di-substitution.

Computational studies, often employing Density Functional Theory (DFT), can provide deeper insights into the reaction mechanism, including the structures of intermediates and transition states, and the relative energies of different reaction pathways, further explaining the observed regioselectivity.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For 2,4-Di-tert-butyl-1-methoxybenzene, both ¹H and ¹³C NMR studies have been instrumental in assigning the specific resonances to the various protons and carbon atoms within the molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the two tert-butyl groups. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the bulky tert-butyl groups, which affect the electron density distribution around the benzene (B151609) ring.

The protons of the two tert-butyl groups, being chemically equivalent in their respective groups but in different positions on the ring, typically appear as sharp singlets in the upfield region of the spectrum. The eighteen protons of these two groups result in signals with high integrals. The three protons of the methoxy group also produce a distinct singlet, shifted slightly downfield due to the electronegativity of the adjacent oxygen atom.

The aromatic protons exhibit a splitting pattern that is characteristic of a 1,2,4-trisubstituted benzene ring. Their chemical shifts are found in the downfield region, typical for aromatic protons. The precise chemical shifts and coupling constants, when available, provide definitive information about their relative positions on the benzene ring.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (C4) | Data not available | Singlet | 9H |

| tert-Butyl (C2) | Data not available | Singlet | 9H |

| Methoxy (-OCH₃) | Data not available | Singlet | 3H |

| Aromatic H | Data not available | Multiplet | 3H |

Note: Specific chemical shift values from experimental data are not publicly available at this time.

¹³C NMR Spectroscopic Assignments and Molecular Connectivity

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl groups. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electronic effects of the substituents.

The carbon atom attached to the methoxy group (C1) is typically shifted downfield due to the deshielding effect of the oxygen atom. The carbons bearing the tert-butyl groups (C2 and C4) also show characteristic downfield shifts. The remaining aromatic carbons exhibit resonances at chemical shifts influenced by the combined electronic effects of the methoxy and tert-butyl substituents. The quaternary carbons of the tert-butyl groups and their methyl carbons each give rise to distinct signals.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (Ar-OCH₃) | Data not available |

| C2 (Ar-C(CH₃)₃) | Data not available |

| C3 (Ar-H) | Data not available |

| C4 (Ar-C(CH₃)₃) | Data not available |

| C5 (Ar-H) | Data not available |

| C6 (Ar-H) | Data not available |

| -OCH₃ | Data not available |

| -C (CH₃)₃ (C2) | Data not available |

| -C(CH₃ )₃ (C2) | Data not available |

| -C (CH₃)₃ (C4) | Data not available |

| -C(CH₃ )₃ (C4) | Data not available |

Note: Specific chemical shift values from experimental data are not publicly available at this time.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture and then introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group from the tert-butyl or methoxy substituents, leading to the formation of stable carbocations. The loss of a tert-butyl group would also be a prominent fragmentation pathway. The analysis of these fragment ions helps to confirm the presence of the specific substituent groups and their arrangement on the benzene ring.

Advanced Spectroscopic Methods for Elucidating Molecular Architecture

While ¹H and ¹³C NMR and GC-MS are the primary tools for the structural elucidation of this compound, advanced spectroscopic methods could provide even more detailed information about its molecular architecture. Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals by revealing their connectivity. These advanced experiments would be particularly useful in confirming the substitution pattern on the aromatic ring and the precise spatial relationships between the different functional groups. However, at present, there is no publicly available research detailing the application of these advanced spectroscopic methods to this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that specifically detail the quantum chemical calculations for 2,4-Di-tert-butyl-1-methoxybenzene.

In Silico Modeling of Reactivity and Interaction Mechanisms

No specific in silico models describing the reactivity or interaction mechanisms of this compound were found. Research that would typically involve methods like the mapping of molecular electrostatic potential (MEP) to predict sites for electrophilic and nucleophilic attack has not been reported for this compound.

Chemical Reactivity and Mechanistic Studies

Aryl C-H Bond Activation and Functionalization Strategies

The transformation of a carbon-hydrogen (C-H) bond into a carbon-xenon (C-X) bond, where X can be a variety of elements, is a cornerstone of modern synthetic chemistry. ethz.ch The direct functionalization of aryl C-H bonds in 2,4-Di-tert-butyl-1-methoxybenzene presents both challenges and opportunities due to the steric and electronic nature of the molecule.

The primary challenge in the C-H functionalization of this molecule lies in the high bond dissociation energy of C-H bonds, making these transformations thermodynamically unfavorable in many cases. ethz.chtorvergata.it Furthermore, the presence of multiple C-H bonds necessitates a high degree of selectivity to achieve the desired product. nih.gov The two main strategies to control selectivity in C-H functionalization are leveraging inherent reactivity and employing directing groups. nih.gov

In the context of this compound, the bulky tert-butyl groups and the electron-donating methoxy (B1213986) group influence the regioselectivity of C-H activation. The methoxy group activates the ortho and para positions for electrophilic attack, while the tert-butyl groups provide significant steric hindrance. This interplay can be exploited to direct functionalization to specific, less hindered positions on the aromatic ring. For instance, while a methoxy group typically directs ortho and para, the steric bulk of the adjacent tert-butyl group in the 2-position can favor functionalization at the less hindered C-5 position.

Recent advancements in catalysis have enabled the functionalization of even sterically congested C-H bonds. For example, di-tert-butyl peroxide (DTBP) has been used as a promoter for the α-alkylation of α-amino carbonyl compounds through the cleavage of dual sp3 C-H bonds, demonstrating the potential for radical-based functionalization strategies. chemicalbook.com Additionally, transition metal catalysis, often in conjunction with directing groups, has emerged as a powerful tool for selective C-H functionalization. nih.govmdpi.com These methods can overcome the inherent reactivity preferences of the substrate to achieve functionalization at otherwise inaccessible positions.

Electrochemical Reaction Mechanisms and Redox Processes

The electrochemical behavior of this compound and related sterically hindered phenols is a subject of significant interest, particularly in understanding their antioxidant properties and degradation pathways.

The redox chemistry of substituted phenols often involves the formation of phenoxyl radicals and subsequent quinone-type species. In the case of sterically hindered phenols like 2,4-di-tert-butylphenol (B135424) (a closely related compound), electrochemical studies have shown that the initial one-electron oxidation can be a reversible process, forming a stable phenoxyl radical. The stability of this radical is often enhanced by the bulky tert-butyl groups which prevent dimerization and other follow-up reactions.

However, subsequent redox steps can be irreversible. For example, the oxidation of the phenoxyl radical can lead to the formation of a phenoxonium cation, which is highly reactive and can undergo irreversible reactions with nucleophiles present in the medium. The reversibility of the initial redox couple is a key factor in the antioxidant activity of these compounds, as it allows them to scavenge radicals without being immediately consumed in irreversible side reactions.

The oxidative decomposition of this compound and its phenolic analogue, 2,4-di-tert-butylphenol (2,4-DTBP), often proceeds through radical-mediated pathways. Under oxidative stress, the methoxy group can be cleaved, or the aromatic ring can be further oxidized.

For instance, the autoxidation of 4-methoxy-2,5-di-t-butylphenol leads to a mixture of products including 2,5-di-t-butyl-1,4-benzoquinone and its epoxides. rsc.org This indicates that the oxidation can lead to the formation of quinone structures, which are often colored and can be further reactive.

In the presence of strong oxidants like persulfate activated by UV light, 2,4-DTBP undergoes degradation. researchgate.net The degradation is initiated by hydroxyl and sulfate (B86663) radicals, leading to a cascade of reactions that break down the aromatic ring. researchgate.net The presence of other species in the solution, such as natural organic matter, can inhibit this degradation process. researchgate.net The pH of the solution can also influence the degradation rate, although the reaction rate constants with the primary radicals may not be directly affected by pH. researchgate.net

Influence of Steric Hindrance on Reactivity Profiles

The two tert-butyl groups on the aromatic ring of this compound exert a profound steric influence on its reactivity. numberanalytics.com This steric hindrance can significantly slow down reactions by impeding the approach of reagents to the reactive centers. numberanalytics.com

In electrophilic aromatic substitution reactions, the bulky substituents can hinder the formation of the intermediate sigma complex, thereby reducing the reaction rate. numberanalytics.com This effect is evident when comparing the nitration rates of benzene (B151609) and its tert-butylated derivatives. numberanalytics.com The steric bulk also influences the regioselectivity of reactions, often directing incoming groups to the less hindered positions. numberanalytics.com

However, steric hindrance is not the sole determinant of reactivity. In some cases, electronic effects such as resonance and induction can override steric factors. researchgate.net For example, studies on the tert-butyl alkylation of fluorobenzene (B45895) have shown the formation of products where the tert-butyl group is attached to a sterically unfavorable position, suggesting a complex interplay of steric and electronic effects. researchgate.net

In certain contexts, steric hindrance can even lead to an acceleration of reaction rates, a phenomenon known as "steric acceleration." This has been observed in the solvolysis of sterically congested benzyl (B1604629) chlorides. researchgate.net While not directly studying this compound, this principle highlights the multifaceted role of steric effects.

Photochemical and Thermal Degradation Mechanisms

The stability of this compound under photochemical and thermal stress is crucial for its applications. The degradation of this compound, and related structures, often involves radical intermediates.

The thermal decomposition of di-tert-butyl peroxide (DTBP), a compound with similar structural motifs, has been extensively studied. researchgate.netwikipedia.org DTBP decomposes at temperatures above 100°C to form tert-butoxy (B1229062) radicals, which can then initiate further reactions. wikipedia.org The primary decomposition products are acetone (B3395972) and ethane. researchgate.net The decomposition follows first-order kinetics and can be initiated by heat, light, or the presence of other radical species. researchgate.net

The photochemical degradation of related phenolic compounds like 2,4-di-tert-butylphenol (2,4-DTBP) often involves the formation of phenoxyl radicals upon UV irradiation. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, or reaction with oxygen to form peroxy radicals, leading to a complex mixture of degradation products. The antioxidant properties of these phenols are linked to their ability to scavenge radicals, but this process can also lead to their own degradation. mdpi.com For instance, butylated hydroxytoluene (BHT), a structurally similar antioxidant, can be oxidized to form potentially toxic species like BHT-quinone methide. mdpi.com

Advanced Applications in Materials Science and Engineering

Redox Shuttle Systems for Energy Storage Devices

In the field of lithium-ion batteries, ensuring safety, particularly preventing damage from overcharging, is a critical challenge. One promising solution is the incorporation of redox shuttle additives into the electrolyte. These molecules are designed to be electrochemically inactive during normal battery operation but become active at a specific voltage, just above the full charge potential of the cathode. At this potential, the shuttle molecule is oxidized at the cathode, diffuses to the anode to be reduced, and then returns to thecathode, creating a cycle that dissipates excess charging current as heat and holds the cell at a safe potential.

While research has focused more intensely on isomers like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), the principles underlying their function are directly applicable to the broader class of di-tert-butyl-methoxybenzene compounds. The key is a stable, reversible redox reaction at a potential slightly higher than the cathode's charging cutoff. researchgate.net

The design of an effective redox shuttle additive hinges on several key parameters: a suitable oxidation potential, high solubility in the electrolyte, and long-term stability in its oxidized radical cation form. The di-tert-butyl-methoxybenzene framework is particularly advantageous. The electron-donating methoxy (B1213986) groups help to tune the oxidation potential, while the bulky tert-butyl groups are crucial for sterically shielding the radical cation formed upon oxidation, preventing it from undergoing degradation reactions and thus enhancing its stability and cycle life. researchgate.net

Research comparing different isomers and derivatives has highlighted the importance of molecular structure on performance. For instance, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) has been shown to provide robust overcharge protection for hundreds of cycles in various lithium-ion cell configurations. researchgate.net In contrast, another isomer, 4-tert-butyl-1,2-dimethoxybenzene (B375418) (TDB), supports significantly fewer overcharge cycles under similar conditions. researchgate.net A derivative, 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), has also been studied as an effective overcharge protection additive, demonstrating the ability to withstand 700 overcharge cycles in a large-format pouch cell with high capacity retention. sigmaaldrich.com The modification of the methoxy groups in DBBB showcases how tuning the side chains can improve solubility and performance. sigmaaldrich.comacs.org

| Additive | Cell Type | Overcharge Cycles Sustained | Key Finding |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) | Li/LiFePO₄, Graphite/LiFePO₄ | >200 cycles | DDB shows robust performance, highlighting the importance of testing under practical cell conditions. researchgate.net |

| 4-tert-butyl-1,2-dimethoxybenzene (TDB) | Li/LiFePO₄, Graphite/LiFePO₄ | 3 to 15 cycles | The isomeric position significantly impacts stability and performance compared to DDB. researchgate.net |

| 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB) | 1.5 Ah Graphite/C-LFP pouch cell | 700 cycles | Demonstrates high effectiveness and stability in a large-format, commercially relevant cell. sigmaaldrich.com |

| Tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate (B83284) (TEDBPDP) | LiMn₂O₄ and high-voltage cathodes | Provides protection at 4.75 V | Achieves a very high oxidation potential suitable for next-generation high-voltage cathodes. uni.lu |

Building on the success of molecular redox shuttles, researchers have explored incorporating these active units into polymer chains. This approach creates macromolecular materials that can function as cathode materials themselves. A novel crosslinked polymer based on 2,5-di-t-butyl-1,4-dialkoxybenzene has been synthesized and evaluated in a lithium-ion battery. researchgate.net This material acts as a macromolecular version of the DDB redox shuttle. researchgate.net

The resulting polymer-based cathode demonstrated a high cell voltage of 4V and exhibited stable cycling behavior. researchgate.net This research suggests that polymers incorporating di-tert-butyl-methoxybenzene units are a promising avenue for developing new classes of organic cathode materials, potentially offering advantages in terms of preventing the shuttle from diffusing to the anode and improving long-term stability. researchgate.net

Role in Organic Electronic Materials Development

The field of organic electronics leverages carbon-based molecules and polymers to create devices like organic light-emitting diodes (OLEDs), transistors, and solar cells. The performance of these devices is highly dependent on the electronic properties and solid-state packing of the organic materials used. The introduction of specific functional groups is a key strategy for tuning these properties.

While 2,4-Di-tert-butyl-1-methoxybenzene is not a primary component in widely commercialized organic electronic devices, its constituent parts—the bulky tert-butyl group and the electron-donating methoxy group—are frequently used in the design of high-performance organic materials. For example, attaching tert-butyl groups to host materials for phosphorescent OLEDs can improve their thermal properties and create a suitable matrix for the light-emitting guest molecules. Specifically, new analogues of the host material mCP (meta-bis(N-carbazolyl)phenylene) bearing tert-butyl substituents show higher glass-transition temperatures, which is crucial for device longevity.

Similarly, the methoxy group is used to tune the electronic energy levels of molecules. In one study, donor-acceptor-donor structured emitters containing a 2,7-dimethoxycarbazole donor unit were synthesized for use in blue OLEDs. mdpi.com The combination of tert-butyl and methoxy groups on various molecular backbones is a recurring theme in the development of new materials for efficient and stable organic electronic devices. mdpi.com

Synthesis of Functional Polymers and Monomers

The creation of functional polymers often begins with the design of specific monomers that contain the desired chemical functionalities. The this compound structure can be seen as a potential building block for such monomers. The synthesis of novel ring-substituted tert-butyl phenylcyanoacrylates, including a 2,4-dimethoxy derivative, and their subsequent copolymerization with styrene (B11656) demonstrates a viable pathway to incorporating such substituted phenyl rings into polymer chains. energyfrontier.usnih.gov These monomers can be synthesized via Knoevenagel condensation, a standard organic reaction. nih.gov

The resulting copolymers contain the functional monomer units distributed along the polymer backbone, imparting specific properties to the final material. nih.gov For instance, the incorporation of alkoxy-substituted phenyl rings is a known strategy for modifying the refractive index, thermal stability, and surface properties of polymers. Research on 2-methoxy-4-vinylphenol, a related biobased monomer derived from lignin, further shows the potential of methoxy-substituted phenyl compounds in creating both thermoplastic and thermoset polymers through radical polymerization. uni.lu

| Monomer Type | Polymerization Method | Resulting Polymer | Key Feature |

| Ring-substituted tert-butyl phenylcyanoacrylates (e.g., 2,4-dimethoxy) | Radical copolymerization with styrene | Styrene copolymers with functional units | Demonstrates the incorporation of substituted phenyl rings to create functional polymers. nih.gov |

| 2-Methoxy-4-vinylphenol (MVP) | Solution and emulsion polymerization | Homopolymers and copolymers | Shows the versatility of methoxy-substituted phenol (B47542) derivatives as a platform for various polymer types. uni.lu |

| Divinylbenzene-like monomers from MVP | Thermal crosslinking with thiols | Thermoset networks | Enables the creation of crosslinked materials with tunable mechanical and thermal properties. uni.lu |

Catalytic Roles and Ligand Design in Organometallic Chemistry

In organometallic chemistry, ligands play a crucial role in controlling the reactivity and selectivity of metal catalysts. Sterically bulky ligands are often used to create a specific coordination environment around a metal center, which can enhance catalytic activity or favor the formation of a particular product.

The phenolic analogue of the title compound, 2,4-di-tert-butylphenol (B135424), is a well-known precursor for synthesizing sterically demanding ligands and is used in the production of commercially important catalysts. nih.gov The hydroxyl group of the phenol is readily deprotonated to form a phenoxide, which then coordinates to a metal center.

However, for this compound, the hydroxyl group is replaced by a methoxy group (an ether). The ether oxygen is significantly less acidic and a weaker coordinator to metal ions compared to a phenoxide oxygen. Consequently, this compound is not commonly employed as a ligand in organometallic catalysis, and its applications in this area are not well-documented in the literature. Research in this field tends to focus on ligands that can form strong, stable bonds with metal centers, such as Schiff bases, phosphines, and phenoxides. cabidigitallibrary.org While metal complexes with some substituted anisole (B1667542) derivatives have been synthesized, the catalytic applications of complexes involving this compound as a primary ligand remain a largely unexplored area. cabidigitallibrary.org

Environmental Chemistry and Degradation Studies

Environmental Fate and Persistence Research Methodologies

Investigating the environmental journey of 2,4-Di-tert-butyl-1-methoxybenzene requires a suite of sophisticated analytical techniques to detect and quantify its presence in various environmental compartments, such as water, soil, and sediment. The methodologies are generally adapted from those developed for other substituted phenols and aromatic compounds.

Key research methodologies include:

Sample Collection and Preparation: The initial step involves collecting samples from the environment. For solid matrices like soil and sediment, established techniques such as Soxhlet extraction are commonly employed to isolate phenolic compounds and their derivatives. nih.gov Liquid samples, such as water, typically undergo liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte before analysis. nih.gov

Chromatographic Separation: Gas chromatography (GC) is a primary tool for separating this compound from other compounds in an environmental sample. Its volatility and thermal stability make it well-suited for GC analysis. For less volatile degradation products, High-Performance Liquid Chromatography (HPLC) is often the method of choice. nih.gov

Detection and Quantification: Mass Spectrometry (MS) , coupled with chromatography (GC-MS or LC-MS), is the definitive technique for identifying the compound and its degradation by-products based on their unique mass-to-charge ratios and fragmentation patterns. nih.govnih.gov For quantitative analysis, known concentrations of the compound are used to create calibration curves.

Microcosm Studies: To study degradation under controlled conditions, researchers use microcosms . These are small-scale, contained environments (e.g., a flask of soil or water) that simulate natural conditions. researchgate.net By introducing this compound into a microcosm and monitoring its concentration over time, scientists can determine its degradation rate and identify the factors influencing its persistence, such as the presence of specific microorganisms or light exposure. nih.govresearchgate.net

The following table summarizes the key physicochemical properties of this compound, which are crucial for designing research methodologies and predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | PubChem nih.gov |

| Molar Mass | 220.35 g/mol | PubChem nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 5.2 | PubChem nih.gov |

| Water Solubility | Predicted to be low | Inferred from high LogP |

| Vapor Pressure | Predicted to be low | Inferred from structure |

Biotransformation Pathways by Microorganisms and Enzymes

While direct studies on the biotransformation of this compound are limited, its degradation pathway can be predicted based on research on its structural components: the anisole (B1667542) (methoxybenzene) core and the tert-butylated phenol (B47542) structure that results from its initial transformation.

The primary enzymatic attack is expected to be O-demethylation , where the methoxy (B1213986) group (-OCH₃) is cleaved to form the corresponding phenol, 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) . This reaction is commonly catalyzed by heme-containing enzymes like unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases (P450s) , which are widespread in fungi and bacteria. nih.gov Studies on anisole itself show that UPOs can effectively catalyze both O-demethylation and hydroxylation of the aromatic ring. nih.gov

Once 2,4-DTBP is formed, it becomes available for further microbial degradation. Numerous bacterial and fungal strains have been shown to degrade 2,4-DTBP. nih.govresearchgate.net The degradation of 2,4-DTBP can proceed through various oxidative pathways, leading to ring cleavage and eventual mineralization. The persistence of 2,4-DTBP has been shown to be lower in non-sterilized soils compared to sterilized ones, indicating that soil microbes play a significant role in its detoxification. researchgate.net

A secondary, less favored biotransformation route for the parent compound could involve direct aromatic hydroxylation , where a hydroxyl group is added to the benzene (B151609) ring, producing various methoxyphenol isomers. nih.gov

The predicted biotransformation pathways are summarized in the table below.

| Step | Transformation | Precursor Compound | Key Enzymes/Microorganisms | Resulting Product(s) |

| 1 (Primary) | O-Demethylation | This compound | Unspecific Peroxygenases (UPOs), Cytochrome P450s | 2,4-Di-tert-butylphenol (2,4-DTBP) |

| 1 (Secondary) | Aromatic Hydroxylation | This compound | Unspecific Peroxygenases (UPOs) | Hydroxylated methoxybenzene isomers |

| 2 | Oxidation / Ring Cleavage | 2,4-Di-tert-butylphenol (2,4-DTBP) | Various soil bacteria and fungi (e.g., Sphingomonas, Pseudomonas) nih.gov | Ring-cleaved aliphatic acids, CO₂, H₂O |

Abiotic Degradation Mechanisms and By-product Formation

Abiotic degradation involves chemical and physical processes that break down a compound without the involvement of living organisms. For this compound, the most relevant abiotic mechanisms are likely oxidation and photodegradation.

Advanced Oxidation Processes (AOPs): In water treatment scenarios and sunlit surface waters, highly reactive species such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) can degrade persistent organic pollutants. Studies on the closely related 2,4-DTBP have shown it can be effectively degraded by the UV/persulfate process, which generates these radicals. nih.gov The degradation involves the attack of these radicals on the aromatic ring, leading to hydroxylation and subsequent ring-opening.

Photodegradation: Direct absorption of UV light, particularly in sunlit surface waters, can lead to the breakdown of aromatic compounds. For many such pollutants, reaction with photochemically produced hydroxyl radicals is a significant environmental fate process. cdc.gov The bulky tert-butyl groups on the ring may influence the rate and pathway of photodegradation.

Hydrolysis: The ether linkage in anisole and its derivatives is generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. cdc.gov

The by-products of these degradation processes are predicted based on studies of similar compounds. The degradation of 2,4-DTBP, the primary metabolite, is known to produce a series of smaller organic molecules as the aromatic ring is broken down. nih.gov

| Degradation Mechanism | Description | Potential By-products |

| Advanced Oxidation | Attack by powerful oxidizing agents like •OH and SO₄•⁻ radicals. nih.gov | Hydroxylated derivatives, quinones, smaller aliphatic acids. |

| Photodegradation | Direct breakdown by UV light or reaction with photochemically generated radicals. cdc.gov | Phenolic compounds (e.g., 2,4-DTBP), ring-cleavage products. |

Bioaccumulation and Environmental Transport Modeling

The potential for a chemical to accumulate in living organisms and move through the environment is a key aspect of its risk profile.

Bioaccumulation: Bioaccumulation is the buildup of a substance in an organism at a rate faster than it can be removed. The octanol-water partition coefficient (LogP or Log Kow) is a primary indicator of a chemical's tendency to bioaccumulate in the fatty tissues of organisms. This compound has a computed XLogP3 value of 5.2, which is relatively high. nih.gov This high lipophilicity (fat-loving nature) suggests a significant potential for bioaccumulation. Studies on its metabolite, 2,4-DTBP, support this, showing that it can accumulate in aquatic organisms such as the Asian clam (Corbicula fluminea), where it was found to concentrate primarily in the digestive gland. researchgate.netnih.gov

Environmental Transport: The movement of this compound in the environment depends on its physical properties. Its low predicted water solubility and high LogP value indicate that if released into water, it would likely adsorb to sediment and suspended organic matter. nih.gov This reduces its mobility in aquatic systems but can lead to its persistence in sediments. Due to its structure, it is considered a semi-volatile organic compound. If it enters the atmosphere, it is not expected to undergo very long-range transport like some persistent organic pollutants (POPs). Instead, it is more likely to be subject to regional atmospheric dispersal, with deposition occurring closer to its sources. Environmental transport models for pollutants often consider factors like emission sources, atmospheric chemistry, and deposition rates to predict concentrations in remote regions. copernicus.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Di-tert-butyl-1-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or tert-butylation of 1-methoxybenzene derivatives. For tert-butyl groups, tert-butyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions is common. Temperature control (0–25°C) and solvent selection (e.g., dichloromethane) are critical to minimize side reactions like over-alkylation . Yield optimization requires monitoring reaction progress via TLC or GC-MS, with purification by column chromatography using silica gel and non-polar eluents .

Q. How can researchers characterize the stability of this compound under varying pH and storage conditions?

- Methodological Answer : Stability studies should include aqueous solutions across pH 5–9 (buffered) and accelerated degradation tests (e.g., 40°C/75% relative humidity). Analyze degradation products via HPLC-UV or LC-MS. The tert-butyl groups confer steric hindrance, enhancing stability against hydrolysis, while the methoxy group may oxidize under strong acidic/basic conditions . Store the compound in inert atmospheres (argon) at –20°C to prevent tert-butyl group cleavage .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.3 ppm for protons; ~30 ppm for carbons) and methoxy protons (δ ~3.8 ppm). Aromatic protons appear as a singlet due to symmetry .

- FT-IR : Confirm methoxy C–O stretching (~1250 cm⁻¹) and tert-butyl C–H vibrations (~2960 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₁₅H₂₄O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or conformational isomers. For example, unexpected NMR splitting may indicate incomplete purification or residual solvents. Use preparative HPLC for higher purity, and employ 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements. Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. What role does this compound play in catalytic systems, and how can its electronic effects be quantified?

- Methodological Answer : The electron-donating methoxy and bulky tert-butyl groups make it a ligand in transition-metal catalysis (e.g., Pd for cross-coupling). Quantify electronic effects via Hammett substituent constants (σₚ for methoxy = –0.27) or cyclic voltammetry to measure redox potentials. Steric effects are assessed using Tolman’s cone angle calculations .

Q. What strategies mitigate side reactions when functionalizing this compound for polymer synthesis?

- Methodological Answer : To avoid tert-butyl group cleavage during polymerization:

- Use mild catalysts (e.g., enzymatic or photoredox systems).

- Protect the methoxy group via silylation (e.g., TMSCl) before introducing reactive monomers.

- Monitor reaction kinetics via in-situ FT-IR to detect premature degradation .

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodological Answer : Replace traditional solvents with ionic liquids or cyclopentyl methyl ether (CPME). Employ catalytic tert-butylation using recyclable solid acids (e.g., zeolites) to reduce waste. Optimize atom economy by selecting tert-butyl precursors with minimal leaving groups (e.g., tert-butanol via dehydration) .

Q. What computational models predict the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.